molecular formula C6H7N3OS B2798691 N-(6-Sulfanylpyridazin-3-yl)acetamide CAS No. 77780-69-9

N-(6-Sulfanylpyridazin-3-yl)acetamide

Cat. No.: B2798691
CAS No.: 77780-69-9
M. Wt: 169.2
InChI Key: GISPVUDCHXIGDN-UHFFFAOYSA-N
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Description

N-(6-Sulfanylpyridazin-3-yl)acetamide: is a chemical compound known for its diverse properties and applications in scientific research. It is used in various fields such as drug development, catalyst synthesis, and material science. The compound features a pyridazine ring with a mercapto group at the 6-position and an acetamide group at the 3-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with thiourea to form 6-mercaptopyridazine, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(6-Sulfanylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Sulfanylpyridazin-3-yl)acetamide is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and catalysts.

    Biology: The compound is used in studying enzyme interactions and protein modifications.

    Industry: The compound is utilized in material science for developing new materials with unique properties

Comparison with Similar Compounds

  • N-(6-methoxypyridin-3-yl)acetamide
  • N-(6-aminopyridazin-3-yl)acetamide
  • N-(6-chloropyridazin-3-yl)acetamide

Comparison: N-(6-Sulfanylpyridazin-3-yl)acetamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the mercapto group allows for the formation of disulfide bonds, which is not possible with methoxy or amino groups. This unique feature makes it particularly valuable in applications requiring thiol reactivity .

Biological Activity

N-(6-Sulfanylpyridazin-3-yl)acetamide is a compound that has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a sulfanyl group and an acetamide moiety. The structural formula can be represented as follows:

C7H8N4S\text{C}_7\text{H}_8\text{N}_4\text{S}

This structure is crucial for its biological activity, influencing its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the modulation of inflammatory pathways. For instance, studies have shown that related analogues can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD) .

Inhibition of Cytokine Activity

In vitro studies demonstrated that this compound and its analogues significantly reduce the adhesion of monocytes to colon epithelial cells induced by TNF-α and IL-6. This inhibition is comparable to established treatments like tofacitinib but shows enhanced efficacy in certain models .

Efficacy in Animal Models

This compound has been evaluated in various animal models for its therapeutic potential:

Study Model Efficacy Dosage
Study 1TNBS-induced colitis in ratsSignificant suppression of clinical signs (weight loss, colon edema)1 mg/kg
Study 2Analgesic activity in ratsEffective pain relief compared to controlVarious dosages tested

In one study, oral administration of this compound resulted in a marked reduction in clinical signs associated with TNBS-induced colitis, outperforming traditional treatments like mesalazine .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits favorable safety profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish its safety for human use.

Properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISPVUDCHXIGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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